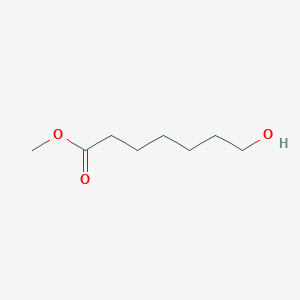

![molecular formula C8H7N3O2S B2862652 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1351238-08-8](/img/structure/B2862652.png)

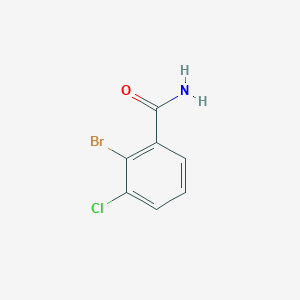

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Descripción general

Descripción

“7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid” is a chemical compound with the CAS Number: 1351238-08-8 . It has a molecular weight of 209.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, has been achieved by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . This involves the coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The yields from these reactions are generally good to excellent .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid derivatives are synthesized and evaluated for their antimicrobial properties. These derivatives, including thienopyridine, pyrazolopyridine, and pyridothienopyrimidine, demonstrate significant antimicrobial activities. The synthesis involves various chemical reactions, highlighting the potential of these compounds in developing new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).

Antitumor Activity Evaluation

The antitumoral potential of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been evaluated across different human tumor cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. These compounds exhibit selective toxicity against tumor cells without significant harm to non-tumor cells, suggesting their potential as anticancer agents. The study also examines the effects of these compounds on cell cycle profile and apoptosis, providing insights into their mechanism of action (Rodrigues et al., 2021).

Energy Level Engineering for Solar Cells

This compound derivatives have been used in the engineering of organic sensitizers for dye-sensitized solar cells (DSSCs). The study focuses on optimizing the lowest unoccupied molecular orbital (LUMO) levels to improve the photovoltaic performance of DSSCs. Different anchoring groups and the incorporation of phenylene units are explored to achieve efficient electron injection and enhanced power conversion efficiency, demonstrating the application of these compounds in renewable energy technologies (Wu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBDDKULTLGXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(SC2=NC=CN=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)

![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)

![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)